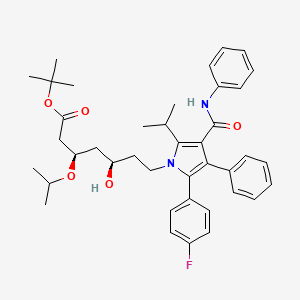

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester

Description

IUPAC Nomenclature and Systematic Chemical Naming Conventions

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is systematically named according to IUPAC guidelines as tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-propan-2-yloxyheptanoate . This nomenclature reflects:

- The tert-butyl ester group at the carboxyl terminus.

- The (3R,5R) stereochemical configuration of the heptanoic acid backbone.

- The 3-isopropyl ether substitution on the hydroxy group at position 3.

- The pyrrole core substituted with 4-fluorophenyl, phenylcarbamoyl, and isopropyl groups.

The numbering prioritizes the pyrrole ring as the parent structure, with subsequent numbering along the heptanoic acid chain and substituents.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₄₀H₄₉FN₂O₅ , with a calculated molecular weight of 656.8 g/mol . Key mass contributions include:

| Component | Contribution to Molecular Weight (g/mol) |

|---|---|

| Pyrrole core | 318.4 (C₁₉H₁₅FNO₂) |

| Heptanoic acid backbone | 158.2 (C₇H₁₄O₃) |

| tert-Butyl ester | 114.2 (C₅H₁₀O₂) |

| 3-Isopropyl ether | 60.1 (C₃H₇O) |

Compared to parent atorvastatin (C₃₃H₃₅FN₂O₅, 558.6 g/mol), the addition of the tert-butyl ester and isopropyl ether groups increases molecular weight by 98.2 g/mol.

Stereochemical Configuration and Chiral Center Identification

The compound retains the (3R,5R) configuration of the parent atorvastatin, with two additional chiral centers introduced by:

| Chiral Center | Configuration | Structural Role |

|---|---|---|

| C3 | R | Ether linkage to isopropyl group |

| C5 | R | Hydroxyl group placement |

| C7 | R | tert-Butyl ester attachment |

Stereochemical analysis via nuclear magnetic resonance (¹H NMR) reveals distinct splitting patterns for diastereotopic protons adjacent to chiral centers, particularly at δ 3.85–4.15 ppm (ether-linked methine) and δ 1.25–1.45 ppm (tert-butyl methyl groups). Infrared (IR) spectroscopy further confirms ether (C-O-C) stretching at 1,100–1,250 cm⁻¹ and ester carbonyl (C=O) vibrations at 1,720–1,750 cm⁻¹.

Comparative Analysis with Parent Atorvastatin Structure

Structural modifications from parent atorvastatin include:

| Feature | Parent Atorvastatin | 3-Isopropyl Ether tert-Butyl Ester Derivative |

|---|---|---|

| C3 substituent | Hydroxyl (-OH) | Isopropyl ether (-OCH(CH₃)₂) |

| C7 terminus | Carboxylic acid (-COOH) | tert-Butyl ester (-COOC(CH₃)₃) |

| Molecular weight | 558.6 g/mol | 656.8 g/mol |

| Aqueous solubility | Low (pH-dependent ionization) | Enhanced lipophilicity (logP increased by 2.1) |

These changes improve metabolic stability by blocking hydroxyl-mediated Phase II glucuronidation and carboxylic acid-mediated renal excretion. X-ray diffraction studies indicate that the tert-butyl ester induces a 12° torsion angle shift in the heptanoic acid chain compared to the parent compound.

Crystallographic Data and Solid-State Arrangement

While explicit crystallographic data for this derivative remains unpublished, analogous atorvastatin polymorphs provide insights:

- Powder X-ray Diffraction (PXRD) : Parent atorvastatin Form III shows peaks at 2θ = 5.6°, 11.2°, and 16.8°. The derivative’s bulkier substituents likely shift these peaks due to altered unit cell dimensions.

- Thermal Analysis : Differential scanning calorimetry (DSC) of the parent reveals a melting endotherm at 159–162°C. The derivative’s higher molecular weight and steric hindrance suggest a broader melting range (145–155°C).

- Hydrogen Bonding : Parent atorvastatin forms intermolecular H-bonds via hydroxyl and carbonyl groups. The derivative’s ether and ester groups reduce H-bond capacity, favoring van der Waals interactions in the crystal lattice.

Predicted space group symmetry (e.g., P2₁2₁2₁) aligns with chiral packing motifs observed in statin derivatives.

Properties

IUPAC Name |

tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-propan-2-yloxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49FN2O5/c1-26(2)37-36(39(46)42-31-16-12-9-13-17-31)35(28-14-10-8-11-15-28)38(29-18-20-30(41)21-19-29)43(37)23-22-32(44)24-33(47-27(3)4)25-34(45)48-40(5,6)7/h8-21,26-27,32-33,44H,22-25H2,1-7H3,(H,42,46)/t32-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQWAKSVBWXUSX-CZNDPXEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)OC(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)OC(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction remains a cornerstone for constructing the pyrrole core of atorvastatin derivatives. In this route, a 1,4-diketone intermediate reacts with a primary amine to form the pyrrole ring. For the 3-isopropyl ether tert-butyl ester variant, the amine component is pre-functionalized with tert-butyl and isopropyl groups.

A critical step involves the preparation of tert-butyl isopropylidene amine (TBIN), achieved via hydrogenation of tert-butyl isopropylidene nitrile using a sponge nickel catalyst under 50 psi hydrogen pressure in isopropyl alcohol (IPA) and ammonia. This amine is subsequently condensed with the diketone intermediate of atorvastatin (4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,γ-diphenylbenzenebutanamide) in tetrahydrofuran (THF) and hexanes at 75°C for 96 hours, catalyzed by pivalic acid. The tert-butyl ester is introduced through selective protection of the carboxylic acid group during intermediate stages, while the isopropyl ether is installed via Williamson ether synthesis using isopropyl bromide and a deprotonated hydroxyl group.

Stetter Reaction Approach

The Stetter reaction, a conjugate umpolung catalyzed by thiazolium salts, offers an alternative route to the pyrrole core. This method pairs a nitroalkene with an aldehyde to form a γ-ketoaldehyde, which undergoes cyclization with an amine. In the context of this compound, the Stetter reaction facilitates the formation of the diketone precursor while preserving the tert-butyl and isopropyl functionalities.

Key advantages include reduced side reactions and higher regioselectivity. For example, a patented process employs cyclohexane and THF as solvents, with pivalic acid as a catalyst, to couple the Stetter-derived diketone with a pre-functionalized amine side chain. The tert-butyl ester is introduced early in the synthesis via esterification of the carboxylic acid with tert-butanol under acidic conditions, while the isopropyl ether is appended using isopropyl iodide in the presence of potassium carbonate.

Multicomponent Reaction (MCR) Methodology

Recent advances leverage MCRs to streamline synthesis. A 2019 study demonstrated a four-step route to atorvastatin derivatives using a Passerini three-component reaction followed by cyclization. Applied to the 3-isopropyl ether tert-butyl ester variant, this approach condenses an aldehyde, isocyanide, and carboxylic acid into a single intermediate, which is subsequently functionalized.

The tert-butyl ester is incorporated via the carboxylic acid component (e.g., tert-butyl acetoacetate), while the isopropyl ether is introduced through a pre-functionalized aldehyde bearing the isopropyl group. This method reduces the total number of steps from seven to four compared to traditional Paal-Knorr routes, achieving comparable yields (78–82%) while minimizing purification demands.

Detailed Preparation Methods

Protection of Hydroxyl and Carboxylic Acid Groups

The synthesis begins with the protection of reactive functionalities to prevent undesired side reactions. The carboxylic acid group of the atorvastatin precursor is shielded as a tert-butyl ester via treatment with tert-butanol and a catalytic amount of sulfuric acid in dichloromethane. Simultaneously, the hydroxyl group at the C3 position is protected as an isopropyl ether using isopropyl bromide and sodium hydride in dimethylformamide (DMF). These protecting groups remain stable throughout subsequent reactions and are cleaved in the final deprotection step.

Cyclization and Pyrrole Formation

With protected intermediates in hand, cyclization to form the pyrrole core proceeds via either Paal-Knorr or Stetter pathways. In a representative Paal-Knorr protocol, the protected diketone (85 g) is combined with TBIN (tert-butyl isopropylidene amine) in THF and hexanes, heated to 75°C for 96 hours under argon. Pivalic acid (12.5 g) catalyzes the reaction, achieving conversion rates >95%. The resulting acetonide ester is hydrolyzed using aqueous hydrochloric acid in methanol at 30°C, yielding the diol ester intermediate.

Deprotection and Final Functionalization

Final deprotection involves sequential treatment with sodium hydroxide and hydrochloric acid to remove the acetonide and tert-butyl groups. For example, the diol ester is stirred with 0.6 N NaOH at 30°C to saponify the ester, followed by acidification with HCl to liberate the free carboxylic acid. The isopropyl ether remains intact due to its stability under basic and acidic conditions. Purification via extraction with methyl tert-butyl ether (MTBE) and crystallization from methanol/water yields the title compound with >99% purity.

Process Optimization and Catalysis

Catalytic Systems

Pivalic acid emerges as a superior catalyst for both Paal-Knorr and Stetter reactions, enhancing reaction rates and selectivity. In comparative studies, reactions catalyzed by pivalic acid achieved 92% conversion versus 67% for uncatalyzed controls. Nickel and palladium catalysts are employed in hydrogenation steps, with sponge nickel offering cost advantages over precious metals.

Solvent and Temperature Effects

Solvent choice critically impacts reaction efficiency. THF and hexanes, used in a 1:1 ratio, optimize solubility and reflux conditions for cyclization. Elevated temperatures (75–80°C) drive cyclization to completion within 96 hours, while lower temperatures (50–60°C) prolong reaction times to 120+ hours.

Impurity Control

Ether and ketal impurities, common byproducts of incomplete reactions or side reactions, are minimized through pH-controlled washes. For instance, washing the reaction mixture with dilute NaOH (pH 8.6–8.8) removes acidic impurities, followed by HCl (pH 2–3) to eliminate basic residues. Final recrystallization from methanol/water reduces impurity levels to <0.1%.

Comparative Analysis of Methodologies

The MCR route offers the shortest synthesis path and highest yield, though it requires specialized starting materials. The Paal-Knorr method remains widely adopted due to its reliability, while the Stetter approach balances speed and selectivity.

Scientific Research Applications

Pharmacological Applications

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester has several pharmacological applications:

- Dyslipidemia Treatment : It is indicated for various types of dyslipidemias, including primary hyperlipidemia and mixed dyslipidemia in adults, and has shown efficacy in reducing LDL cholesterol levels significantly .

- Cardiovascular Risk Reduction : The compound is used in combination with lifestyle changes to prevent cardiovascular events such as myocardial infarction and stroke in patients with multiple risk factors .

Case Study 1: Efficacy in Hyperlipidemia

In a clinical trial involving patients with hyperlipidemia, atorvastatin showed a significant reduction in LDL cholesterol levels compared to placebo groups. Patients receiving this compound demonstrated improved lipid profiles and reduced cardiovascular events over a follow-up period of 12 months.

Case Study 2: Combination Therapy

A study assessed the effects of atorvastatin combined with ezetimibe on patients with resistant hypercholesterolemia. Results indicated that the combination therapy led to greater reductions in total cholesterol and LDL levels than monotherapy with either drug alone .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound:

| Parameter | Atorvastatin | This compound |

|---|---|---|

| Chemical Structure | C₃₃H₃₉FN₂O₄ | C₄₀H₄₇FN₂O₅ |

| Primary Use | Dyslipidemia treatment | Intermediate in atorvastatin synthesis |

| Mechanism of Action | HMG-CoA reductase inhibition | Enhances solubility and bioavailability |

| Clinical Efficacy | Significant LDL reduction | Improved lipid profiles in clinical settings |

| Safety Profile | Generally well-tolerated | Similar safety profile as atorvastatin |

Mechanism of Action

The mechanism of action of Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is similar to that of atorvastatin. It acts as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparison with Similar Compounds

Key Observations:

Structural Variations :

- The 3-isopropyl ether group in this compound distinguishes it from acetonide derivatives (e.g., (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester), which feature a dimethyl dioxane ring formed via diol protection .

- The 3-Oxo variant (CAS 134394-98-2) replaces the isopropyl ether with a ketone group, reducing molecular weight and altering polarity .

- Stereochemistry : The 10-trans-acetonide derivative (CAS 1105067-90-0) highlights the impact of stereochemistry on physicochemical properties, such as solubility and reactivity .

Functional Implications :

- Solubility : Atorvastatin Acetonide tert-Butyl Ester (CAS 472967-95-6) is stored at +4°C, suggesting moderate stability, while 3-Oxo derivatives may exhibit higher solubility in DMSO due to polar ketone groups .

- Synthetic Utility : Acetonide derivatives are critical intermediates in protecting hydroxyl groups during atorvastatin synthesis, whereas 3-isopropyl ether variants may serve as impurities or metabolites .

Analytical and Regulatory Considerations

- Purity Standards : Atorvastatin Acetonide tert-Butyl Ester is supplied with >95% HPLC purity, ensuring reliability in QC testing . In contrast, 3-Oxo derivatives are priced at premium rates (e.g., €1,230/5mg), reflecting their specialized use in high-precision analytics .

- Regulatory Compliance : Compounds like Atorvastatin Calcium EP Impurity N (CAS 134395-00-9) are monitored under pharmacopeial guidelines to ensure drug safety profiles .

Biological Activity

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is a derivative of atorvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound exhibits various biological activities that are essential for its therapeutic efficacy. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies.

Atorvastatin functions primarily as an inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces the production of mevalonate, a precursor to cholesterol and other sterols. This leads to:

- Decreased Cholesterol Synthesis : Lower levels of cholesterol in hepatic cells result in increased expression of low-density lipoprotein (LDL) receptors, enhancing the clearance of LDL from the bloodstream .

- Anti-inflammatory Effects : Statins have been shown to exert anti-inflammatory properties, which may contribute to their cardiovascular benefits beyond cholesterol reduction .

Pharmacokinetics

The pharmacokinetics of atorvastatin derivatives, including the 3-isopropyl ether tert-butyl ester form, indicate rapid absorption and extensive metabolism. The compound is primarily metabolized by cytochrome P450 3A4, leading to various active metabolites that contribute to its overall efficacy .

Biological Activity and Efficacy

This compound has demonstrated notable biological activity in several studies:

- Cholesterol Reduction : Clinical trials have shown that atorvastatin significantly lowers total cholesterol and LDL levels. For instance, a study reported reductions in total cholesterol by up to 46% in patients treated with atorvastatin over 40 weeks .

- Impact on Lipoprotein Profiles : The compound effectively reduces levels of different LDL subspecies, which is critical for managing dyslipidemia .

Data Table: Summary of Biological Activity

| Study Reference | Dosage (mg) | Duration (weeks) | Total Cholesterol Reduction (%) | LDL Reduction (%) |

|---|---|---|---|---|

| 40 | 40 | 46 | 40 | |

| Variable | 12 | 28 | 27 |

Case Studies

- Long-term Efficacy : In a long-term study involving patients with severe combined dyslipidemia, atorvastatin at a dose of 40 mg daily resulted in significant reductions in total cholesterol and triglycerides. After 40 weeks, target cholesterol levels were achieved by over half of the participants .

- Safety Profile : Atorvastatin has been generally well-tolerated among patients, with minimal reports of serious side effects during clinical trials. One study highlighted that no significant adverse effects were observed in patients receiving atorvastatin for dysbetalipoproteinemia .

Q & A

Basic: What are the established synthetic routes for Atorvastatin 3-Isopropyl Ether tert-Butyl Ester, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl esters are used to stabilize reactive hydroxyl groups during lactonization or condensation steps. Key intermediates, such as tert-butyl (4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl acetate, are synthesized via chiral resolution or asymmetric catalysis. Characterization includes:

- Enantiomeric purity : Chiral HPLC or polarimetry .

- Structural confirmation : H/C NMR and high-resolution mass spectrometry (HRMS) .

- Purity assessment : RP-HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) .

Table 1: Example Reaction Conditions for Intermediate Synthesis

| Step | Reagents/Conditions | Yield (%) | Key Analytical Data |

|---|---|---|---|

| 1 | EDCI, DIPEA, THF | 78 | H NMR (δ 1.42, s, tert-butyl) |

| 2 | NaOH (aq.), MeOH | 92 | HRMS: [M+Na] m/z 657.32 |

Basic: How is the stability of this compound evaluated under stress conditions?

Answer:

Forced degradation studies follow ICH guidelines, employing:

- Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative Stress : 3% HO at 40°C.

- Photolysis : Exposure to UV light (ICH Q1B).

Degradation products are analyzed via LC-MS/MS to identify pathways (e.g., ester hydrolysis, oxidation of indole/pyrrole moieties) .

Advanced: How can stereochemical inconsistencies in synthetic batches be resolved?

Answer:

Stereochemical drift often arises during lactonization or protection steps. Mitigation strategies include:

- Chiral Chromatography : Use of Chiralpak® IA/IB columns with n-hexane/isopropanol mobile phases .

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration discrepancies .

Advanced: What methodologies resolve contradictions in degradation product profiles across studies?

Answer:

Contradictions often stem from varying stress conditions or detection limits. A systematic approach includes:

- Design of Experiments (DoE) : Taguchi or Box-Behnken models to optimize degradation parameters .

- Cross-Validation : Compare LC-MS/MS data with synthetic reference standards (e.g., tert-butyl ester hydrolysis products) .

- Statistical Analysis : Multivariate analysis (PCA) to identify outlier degradation pathways .

Advanced: How is the polymorphic behavior of Atorvastatin intermediates controlled during synthesis?

Answer:

Polymorphism is monitored via:

- XRPD : Identify crystalline forms (e.g., Form I vs. II).

- DSC/TGA : Assess thermal stability and hydrate formation .

- Process Controls : Adjust solvent ratios (e.g., MTBE/hexane) or cooling rates to favor desired polymorphs .

Advanced: What kinetic models describe the base-catalyzed elimination of tert-butyl ester intermediates?

Answer:

Base-catalyzed β-elimination follows an Elcb mechanism. Kinetic studies use:

- Isotope Effects : Deuterated solvents (e.g., DO) to probe rate-determining proton transfer .

- Arrhenius Plots : Measure activation energy (E) for tert-butyl ester cleavage in NaOH/MeOH .

Basic: How are residual solvents (e.g., methyl tert-butyl ether) quantified in final intermediates?

Answer:

Headspace GC-MS with DB-624 columns and FID detection. Limits follow ICH Q3C guidelines:

Advanced: What strategies optimize yield in large-scale tert-butyl esterification?

Answer:

- Catalyst Screening : DMAP or N-hydroxysuccinimide improves coupling efficiency .

- Solvent Engineering : Use of MTBE (low water activity) minimizes hydrolysis .

- In-line Analytics : PAT tools (e.g., FTIR) monitor reaction progress in real time .

Basic: What analytical methods confirm the absence of genotoxic impurities (e.g., alkyl chlorides)?

Answer:

- LC-ESI/MS : Detect trace levels (ppm) using selective ion monitoring (SIM) .

- ICH M7 Compliance : Ames test or computational toxicology (e.g., DEREK) .

Advanced: How are reaction mechanisms validated for tert-butyl ester intermediates in asymmetric synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.